molecular formula C18H19N3 B2885140 1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380180-51-6

1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2885140
CAS No.: 2380180-51-6
M. Wt: 277.371
InChI Key: NEVYDHHDFAQRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole ring fused with an azetidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: 1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of the azetidine and benzodiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[1-[(2-methylphenyl)methyl]azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-14-6-2-3-7-15(14)10-20-11-16(12-20)21-13-19-17-8-4-5-9-18(17)21/h2-9,13,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVYDHHDFAQRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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